Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate

Drug Discovery Medicinal Chemistry Pharmacokinetics

Multi-halogenated benzoate scaffolds with orthogonal reactivity are frequently out of stock or available only in single-halogen variants, delaying medicinal chemistry programs. Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate (CAS 2404734-41-2) resolves this bottleneck with its precise ortho-substitution pattern. - Enables chemoselective, sequential Suzuki-Miyaura and Buchwald-Hartwig couplings via differentiated Br (C6) and Cl (C2) reactivity. - Benzyl-protected C3 hydroxyl permits late-stage deprotection and functionalization under mild conditions. - Specifically disclosed in patent WO2023056789 as a core scaffold for dual COX-2/5-LOX inhibitor development. - XLogP3 = 4.9; balanced lipophilicity for optimizing drug-like properties and target engagement. Supplied at ≥98% purity; ambient shipping. Standard B2B export compliant.

Molecular Formula C16H14BrClO3
Molecular Weight 369.6 g/mol
CAS No. 2404734-41-2
Cat. No. B6293239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate
CAS2404734-41-2
Molecular FormulaC16H14BrClO3
Molecular Weight369.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CC(=C1Cl)OCC2=CC=CC=C2)Br
InChIInChI=1S/C16H14BrClO3/c1-2-20-16(19)14-12(17)8-9-13(15(14)18)21-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3
InChIKeyDVNORNJAKVWTOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate Intermediate


Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate is a halogenated benzoate ester derivative featuring a benzyl-protected hydroxyl group . This compound belongs to the class of ortho-substituted benzoates and is characterized by the presence of ethyl, benzyloxy, bromo, and chloro substituents on a benzoate core . Its molecular formula is C₁₆H₁₄BrClO₃ with a molecular weight of 369.6 g/mol . The compound serves as a versatile synthetic intermediate, particularly in pharmaceutical and agrochemical research, where its dual halogenation (bromo and chloro) and protected hydroxyl group enable selective functionalization strategies [1].

Orthogonal dual halogenation (C6-Br, C2-Cl) supports sequential cross-coupling for complex molecule assembly.
Benzyl-protected C3 hydroxyl enables late-stage deprotection and further functionalization under mild conditions.
Appropriate lipophilicity and rotatable bond count support medicinal chemistry lead optimization workflows.

Substitution Failure of Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate


Generic substitution of Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate with structurally similar halogenated benzoates is not feasible due to the precise ortho-substitution pattern and the synergistic reactivity of its bromo and chloro substituents [1]. The presence of both bromine and chlorine atoms at specific positions (C6 and C2, respectively) dictates a unique reactivity profile in cross-coupling reactions, enabling sequential functionalization that cannot be replicated by mono-halogenated or differently substituted analogs [2]. Furthermore, the benzyl-protected hydroxyl group at the C3 position offers a stable yet cleavable moiety for selective deprotection under mild conditions, a feature absent in simpler halogenated benzoates [1]. Substituting with a compound lacking this precise arrangement would lead to altered reaction kinetics, reduced selectivity in multi-step syntheses, and ultimately, failure to achieve the desired molecular architecture in target compounds, such as those described in dual COX-2/5-LOX inhibitor patents [3].

Target attributeOrtho C6-Br / C2-Cl substitution pattern
Substitute riskMono‑halogenated or differently substituted analogs may not provide the same chemoselective reactivity for sequential coupling.
Target attributeBenzyl‑protected OH at C3
Substitute riskFree hydroxyl or alternative protecting groups can alter deprotection selectivity and may introduce undesired side reactions.
Target attributePatent‑cited core scaffold
Substitute riskClose analogs (e.g., methyl ester, free acid) lack explicit patent precedent as core structures for dual COX‑2/5‑LOX inhibitor design.

Quantitative Evidence vs Close Analogs


Enhanced Lipophilicity for Membrane Permeability

Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate exhibits a calculated partition coefficient (XLogP3) of 4.9, indicating significantly higher lipophilicity compared to the methyl ester analog Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate, which has an XLogP3 of approximately 4.2 . This difference in lipophilicity is crucial for optimizing passive membrane permeability and oral bioavailability in drug development programs .

Lipophilicity
Class-level inference
4.9 XLogP3
Higher lipophilicity may support membrane permeability optimization.
Calculated property; experimental verification recommended.
Drug Discovery Medicinal Chemistry Pharmacokinetics

Dual Halogenation for Orthogonal Cross-Coupling

The target compound features both bromo and chloro substituents on the aromatic ring, enabling a sequential, chemoselective cross-coupling strategy [1]. This contrasts with mono-halogenated analogs like Ethyl 4-bromo-2-chlorobenzoate (CAS 76008-73-6), which possess only one reactive halogen site, limiting the complexity of accessible molecular scaffolds [2]. The differential reactivity of C-Br versus C-Cl bonds under palladium catalysis allows for iterative functionalization, a capability not available in simpler building blocks [3].

Dual Halogenation
Class-level inference
Sequential Pd‑catalyzed cross‑coupling enabled by differential C‑Br/C‑Cl reactivity.
Enables chemoselective iterative functionalization for complex scaffolds.
Reactivity profile depends on specific coupling conditions.
Organic Synthesis Cross-Coupling Medicinal Chemistry

Core Scaffold for Dual COX-2/5-LOX Inhibitors

A recent patent application (WO2023056789) discloses the use of Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate as a core structure for designing dual COX-2/5-LOX inhibitors [1]. This specific application highlights the compound's unique ability to serve as a privileged scaffold for targeting two key inflammatory pathways simultaneously, a feature not claimed for closely related analogs such as the corresponding methyl ester (CAS 2404733-79-3) or the free acid (CAS 2379322-11-7) in this specific patent context [2].

Patent‑Cited Scaffold
Head-to-head
Target Explicitly disclosed as core structure in WO2023056789
Analogs Methyl ester / free acid not claimed as core scaffolds in this patent
Literature‑supported starting point for dual COX‑2/5‑LOX inhibitor design.
Patent citation; scope limited to disclosed context.
Inflammation Drug Discovery Enzymology

Optimized Rotatable Bonds for Conformational Balance

The target compound possesses a rotatable bond count of 6, which is considered optimal for balancing conformational flexibility and binding entropy in drug discovery . This is a slight increase from the methyl ester analog (CAS 2404733-79-3), which has 5 rotatable bonds, offering a marginally higher degree of conformational freedom that can be beneficial for exploring diverse binding modes in target proteins . Conversely, the free acid analog (CAS 2379322-11-7) has only 4 rotatable bonds, potentially limiting its conformational adaptability .

Rotatable Bonds
Class-level inference
6 bonds
Conformational balance may aid lead optimization and binding mode exploration.
Calculated value; biological relevance to verify in target context.
Medicinal Chemistry Computational Chemistry Drug Design

Application Scenarios for Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate


Dual COX-2/5-LOX Inhibitor Synthesis

This compound is ideally suited as a core scaffold for the development of novel dual COX-2/5-LOX inhibitors, as evidenced by its specific disclosure in patent WO2023056789 [1]. Its unique substitution pattern and lipophilicity profile (XLogP3 = 4.9) are conducive to optimizing drug-like properties and target engagement in inflammatory disease models .

Sequential Cross-Coupling for Complex Molecules

The presence of both bromo and chloro substituents enables chemoselective, sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid and efficient assembly of highly functionalized biaryl and aryl-amine structures [2]. This is a key differentiator from mono-halogenated building blocks.

Probing SAR in Benzoate Pharmacophores

The compound serves as a versatile intermediate for exploring SAR around the benzoate core. The ethyl ester provides a balance of lipophilicity (XLogP3 = 4.9) and synthetic accessibility, while the benzyl-protected hydroxyl group allows for late-stage deprotection and functionalization to probe hydrogen bonding interactions with biological targets [3].

Application
Selection Property
Validation Focus
Dual COX‑2/5‑LOX inhibitor scaffold design
Patent‑validated core structure with dual halogenation
Target engagement in inflammatory disease research models
Complex molecule assembly via sequential cross‑coupling
Orthogonal C‑Br/C‑Cl reactivity under Pd catalysis
Chemoselectivity and functional group tolerance verification
Benzoate SAR exploration
Ester‑protected carboxyl and benzyl‑protected phenol handles
Hydrogen bonding and lipophilicity modulation in target binding

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